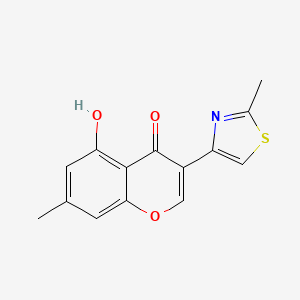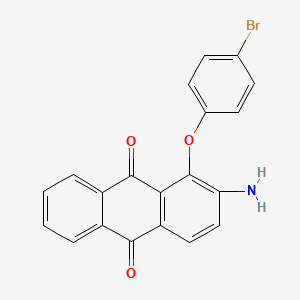
2-amino-1-(4-bromophenoxy)anthra-9,10-quinone
Overview
Description
2-amino-1-(4-bromophenoxy)anthra-9,10-quinone, also known as AQ4N, is a chemical compound that has gained significant attention in recent years due to its potential applications in cancer treatment. This compound belongs to the class of anthraquinones, which are known for their anti-cancer properties. AQ4N has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for future cancer therapies.
Mechanism of Action
2-amino-1-(4-bromophenoxy)anthra-9,10-quinone is a prodrug that is selectively activated in hypoxic (low oxygen) conditions, which are commonly found in solid tumors. This compound is converted to its active form, AQ4, by the enzyme NADPH cytochrome P450 reductase, which is overexpressed in hypoxic tumor cells. AQ4 then undergoes redox cycling, which generates reactive oxygen species (ROS) that cause DNA damage and cell death in tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that contribute to its anti-cancer activity. This compound induces DNA damage through the generation of ROS, which leads to cell cycle arrest and apoptosis in tumor cells. This compound also inhibits angiogenesis, the process by which tumors develop new blood vessels, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system, enhancing the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-amino-1-(4-bromophenoxy)anthra-9,10-quinone is its selective activation in hypoxic conditions, which makes it a promising candidate for cancer therapy. This compound also has a broad spectrum of anti-cancer activity and has shown efficacy in combination with other chemotherapy drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research and development of 2-amino-1-(4-bromophenoxy)anthra-9,10-quinone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of this compound to improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of this compound in cancer therapy. Finally, the potential applications of this compound in combination with other cancer treatments, such as immunotherapy, should also be explored.
Scientific Research Applications
2-amino-1-(4-bromophenoxy)anthra-9,10-quinone has been extensively studied for its potential applications in cancer treatment. Preclinical studies have shown that this compound has potent anti-cancer activity against a wide range of cancer types, including lung, breast, and prostate cancer. This compound has also been shown to be effective in combination with other chemotherapy drugs, such as cisplatin and paclitaxel.
properties
IUPAC Name |
2-amino-1-(4-bromophenoxy)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-11-5-7-12(8-6-11)25-20-16(22)10-9-15-17(20)19(24)14-4-2-1-3-13(14)18(15)23/h1-10H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWPGBXCNUTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)
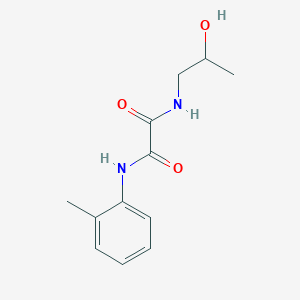
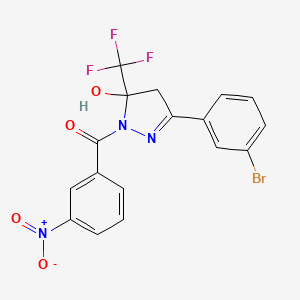
![3-isobutyl-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985138.png)
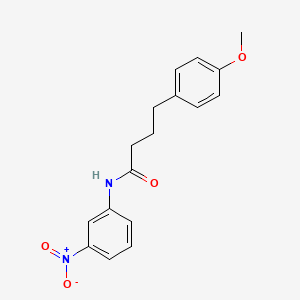
![N-(2-cyanoethyl)-N-[(5-formyl-2-furyl)methyl]methanesulfonamide](/img/structure/B3985151.png)
![3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3985155.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B3985163.png)

![4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde](/img/structure/B3985176.png)
![ethyl 4-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3985178.png)
